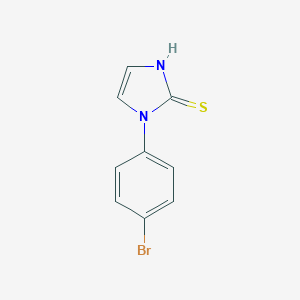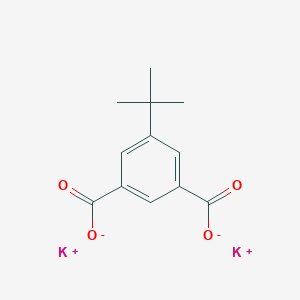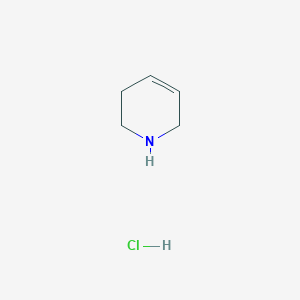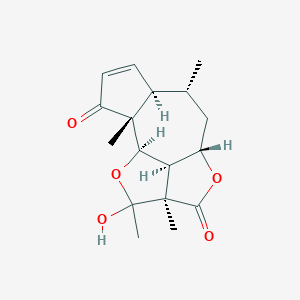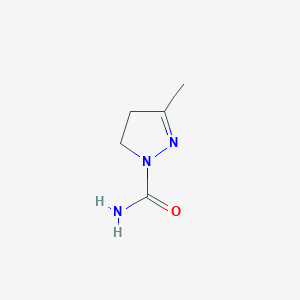
5-Methyl-3,4-dihydropyrazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPDC is a heterocyclic compound that belongs to the pyrazole family. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 5-Methyl-3,4-dihydropyrazole-2-carboxamide involves its ability to inhibit COX-2, which leads to a reduction in the production of inflammatory mediators. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This mechanism makes 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential anti-cancer agent.
Effets Biochimiques Et Physiologiques
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to reduce inflammation, improve glucose tolerance, and reduce tumor growth. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-3,4-dihydropyrazole-2-carboxamide has several advantages for lab experiments, including its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, 5-Methyl-3,4-dihydropyrazole-2-carboxamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and purity of 5-Methyl-3,4-dihydropyrazole-2-carboxamide. Another direction is the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, the potential use of 5-Methyl-3,4-dihydropyrazole-2-carboxamide as a chemotherapeutic agent for various types of cancer warrants further investigation.
Conclusion
In conclusion, 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The development of new synthesis methods and the investigation of 5-Methyl-3,4-dihydropyrazole-2-carboxamide’s potential as a treatment for various conditions are promising areas for future research.
Méthodes De Synthèse
5-Methyl-3,4-dihydropyrazole-2-carboxamide can be synthesized using different methods, including the reaction of 3,4-dihydropyrazole with methylamine and formic acid. Another method involves the reaction of 3,4-dihydropyrazole with methyl isocyanate. The synthesis of 5-Methyl-3,4-dihydropyrazole-2-carboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
5-Methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory, anti-cancer, and anti-diabetic agent. 5-Methyl-3,4-dihydropyrazole-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition reduces inflammation, making 5-Methyl-3,4-dihydropyrazole-2-carboxamide a potential treatment for inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
17014-30-1 |
|---|---|
Nom du produit |
5-Methyl-3,4-dihydropyrazole-2-carboxamide |
Formule moléculaire |
C5H9N3O |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C5H9N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H2,1H3,(H2,6,9) |
Clé InChI |
SYZYUMSYOMEDCS-UHFFFAOYSA-N |
SMILES |
CC1=NN(CC1)C(=O)N |
SMILES canonique |
CC1=NN(CC1)C(=O)N |
Synonymes |
3-Methyl-2-pyrazoline-1-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,3S,5R,7S,10S,14R,15R,18R)-6,6,10,14,18-Pentamethyl-15-[(2R)-6-methylheptan-2-yl]-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadec-11-en-7-yl] acetate](/img/structure/B101145.png)

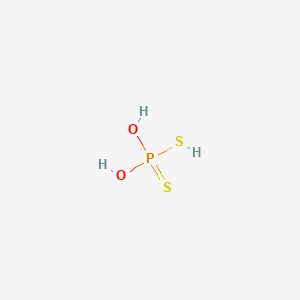
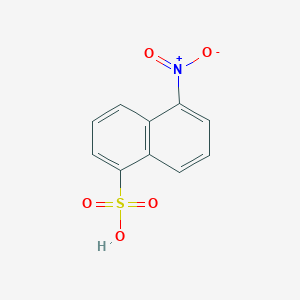
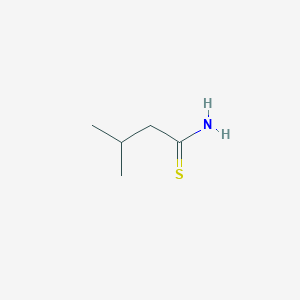
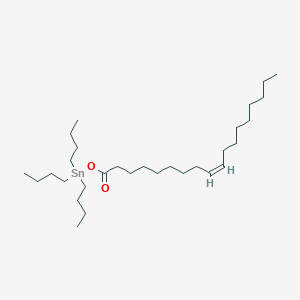
![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
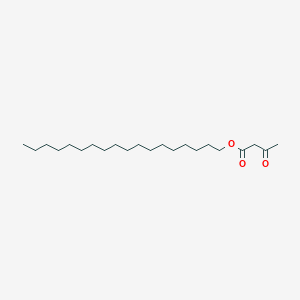
![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
